molecular formula C13H18ClN B3096939 1-Benzyl-2-(chloromethyl)piperidine CAS No. 129437-88-3

1-Benzyl-2-(chloromethyl)piperidine

Cat. No.: B3096939
CAS No.: 129437-88-3
M. Wt: 223.74 g/mol
InChI Key: CPGUAMMBRXPVGH-UHFFFAOYSA-N
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Description

1-Benzyl-2-(chloromethyl)piperidine is a chemical compound with the molecular formula C₁₃H₁₈ClN It is a piperidine derivative characterized by the presence of a benzyl group and a chloromethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-(chloromethyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-(chloromethyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can yield different reduced forms, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like ethanol or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Various substituted piperidine derivatives.

    Oxidation Reactions: N-oxides and other oxidized forms.

    Reduction Reactions: Reduced piperidine derivatives.

Scientific Research Applications

1-Benzyl-2-(chloromethyl)piperidine is an organic compound with the molecular formula C13H18ClNC_{13}H_{18}ClN. It has a piperidine ring with benzyl and chloromethyl groups attached. The chlorine atom makes it reactive, which means it can be used in different chemical reactions. This compound is studied for how it can be used to make things and what it does biologically.

Applications

This compound has applications as a precursor in synthesizing pharmaceuticals. Also, it can function as an alkylating agent because it has a chloromethyl group (CH2ClCH_2Cl). Alkylating agents can react with nucleophiles (electron-rich molecules) and introduce an alkyl group, potentially modifying the structure and function of biomolecules.

Nitrogen-containing heterocyclic rings are common functional groups in many biologically active molecules. Some sources describe this compound as an electron analog of Aziridine. Aziridines are three-membered ring structures with a nitrogen atom and can be used as building blocks in drug discovery.

Structural Comparison

The unique feature of this compound lies in its specific arrangement of substituents on the piperidine ring, particularly the chloromethyl group at the second position. The table below compares compounds sharing structural similarities with this compound:

Compound NameStructure FeaturesBiological Activity
1-BenzylpiperidinePiperidine ring with a benzyl groupCholinesterase inhibition
1-Benzyl-4-(chloromethyl)piperidineChloromethyl substitution on another positionPotential anticancer properties
1-BenzylpyrrolidineFive-membered ring instead of sixAntimicrobial activity
1-BenzyloxycarbonylpiperidineContains an ester functionalityAnticancer activity

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(chloromethyl)piperidine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

  • 1-Benzyl-2,5-bis(chloromethyl)piperidine
  • 1-Benzyl-2-(chloromethyl)-1H-benzimidazole
  • 1-Benzyl-2-(chloromethyl)pyrrolidine

Comparison: 1-Benzyl-2-(chloromethyl)piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Biological Activity

1-Benzyl-2-(chloromethyl)piperidine is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities and synthetic utility. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₈ClN. The compound features a piperidine ring substituted with a benzyl group and a chloromethyl group. The presence of the chloromethyl group suggests that it may act as an alkylating agent, capable of modifying biomolecules through nucleophilic reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Alkylation Potential : The chloromethyl group can react with nucleophiles, potentially leading to modifications in proteins and nucleic acids, which may alter their function.
  • Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), thereby increasing the levels of acetylcholine in synaptic clefts, which can enhance cholinergic transmission and potentially improve cognitive functions .

Structure-Activity Relationships

The specific arrangement of substituents on the piperidine ring influences the reactivity and biological interactions of this compound. A comparative analysis with related compounds reveals insights into its unique properties:

Compound NameStructure FeaturesBiological Activity
1-BenzylpiperidinePiperidine ring with a benzyl groupCholinesterase inhibition
1-Benzyl-4-(chloromethyl)piperidineChloromethyl substitution on another positionPotential anticancer properties
1-BenzylpyrrolidineFive-membered ring instead of sixAntimicrobial activity
1-BenzyloxycarbonylpiperidineContains an ester functionalityAnticancer activity

The chloromethyl substitution at the second position is particularly notable, as it may enhance the compound's reactivity compared to other piperidines.

Inhibition of Acetylcholinesterase

Research has demonstrated that derivatives of benzylpiperidine, including those structurally related to this compound, exhibit significant AChE inhibition. A study utilizing comparative molecular field analysis (CoMFA) found strong correlations between molecular structure and AChE inhibitory activity. This suggests that modifications to the piperidine structure can enhance therapeutic effects against conditions like Alzheimer's disease by potentiating cholinergic transmission .

Anticancer Potential

The reactivity profile of this compound also suggests potential anticancer properties. Compounds with similar structural features have shown promise in preclinical studies for their ability to induce apoptosis in cancer cells through alkylation mechanisms. For instance, related chloromethylpiperidines have been evaluated for their cytotoxic effects on various cancer cell lines, indicating that further investigation into this compound's anticancer potential is warranted.

Properties

IUPAC Name

1-benzyl-2-(chloromethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN/c14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGUAMMBRXPVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCl)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of compound 13 (3.6 g, 15.00 mmol) in chloroform (50 mL) was added thionyl chloride (1.34 mL) at 0° C. The reaction mixture was heated at reflux for 2 hours and then concentrated. The residue was dissolved in EtOAc and washed with saturated sodium bicarbonate solution, water and brine. The organic layer was dried over Na2SO4, filtered and concentrated. The crude material was purified by chromatography on 230-400 mesh silica gel eluting with 10% EtOAc-hexane to provide compound 14 as an oil.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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